molecular formula C11H12ClN3O2 B1324887 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide CAS No. 956076-74-7

2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide

Cat. No.: B1324887
CAS No.: 956076-74-7
M. Wt: 253.68 g/mol
InChI Key: UNUKZYVFIAMXOQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide is a chemical compound with the molecular formula C11H12ClN3O2 It is characterized by the presence of a chloroacetamide group attached to a pyridine ring, which is further substituted with cyano and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with a suitable pyridine derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide: Similar compounds include other chloroacetamide derivatives and pyridine-based compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-6-8(4-13)11(17)15-7(2)9(6)5-14-10(16)3-12/h3,5H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUKZYVFIAMXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1CNC(=O)CCl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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